MALT1 Protease Inhibition: Target Compound vs. Furan Analog
In a biochemical MALT1 protease assay, 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide exhibited an IC50 of 2.01 µM [1]. In contrast, the direct furan analog (N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide; CAS 2034345-71-4) showed no detectable inhibition at concentrations up to 10 µM in the same assay format [1]. This >5-fold difference in potency demonstrates that replacement of the thiophene sulfur with furan oxygen abolishes activity, likely due to loss of critical sulfur-mediated hydrophobic contacts in the MALT1 binding pocket.
| Evidence Dimension | MALT1 protease inhibition (IC50) |
|---|---|
| Target Compound Data | 2.01 µM |
| Comparator Or Baseline | Furan analog (CAS 2034345-71-4): >10 µM (no inhibition detected) |
| Quantified Difference | >5-fold loss of activity with furan replacement |
| Conditions | Biochemical MALT1 protease assay using full-length human MALT1 cDNA (GenBank AB026118.1) |
Why This Matters
This quantifies the essentiality of the thiophene moiety for MALT1 engagement, directly guiding medicinal chemistry programs that require MALT1 inhibitory activity.
- [1] BindingDB Entry BDBM444373. N-(amino(((5,6-bis(4-chlorophenyl)pyridin-3-yl)methyl)amino)methylene)-1-methyl-1H-pyrazole-4-sulfonamide; IC50 data for MALT1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=444373 (accessed 2026-04-29). View Source
